Product packaging for Thieno[2,3-d]pyrimidin-4-amine(Cat. No.:CAS No. 14080-56-9)

Thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B081154
CAS No.: 14080-56-9
M. Wt: 151.19 g/mol
InChI Key: DYTQGJLVGDSCLF-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-amine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. This core structure serves as a versatile and potent ATP-competitive moiety, allowing researchers to design molecules that modulate a wide array of kinases involved in critical cellular signaling pathways. Its primary research value lies in oncology, where it is extensively investigated for the treatment of various cancers, including breast, lung, and leukemia, by targeting key oncogenic drivers. The mechanism of action typically involves the 4-amine group forming crucial hydrogen bonds with the kinase's hinge region, while the thienopyrimidine system occupies the hydrophobic adenine pocket, and various substituents on the scaffold can be engineered for enhanced selectivity and potency against specific targets like EGFR, JAK, and VEGFR families. Beyond oncology, this scaffold shows promise in research for inflammatory and autoimmune diseases due to its ability to interfere with key signaling cascades. Supplied as a high-purity building block, it enables the rapid synthesis and structure-activity relationship (SAR) studies for the development of novel therapeutic agents, providing researchers with a critical tool to explore new chemical space and biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B081154 Thieno[2,3-d]pyrimidin-4-amine CAS No. 14080-56-9

Properties

IUPAC Name

thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTQGJLVGDSCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401415
Record name thieno[2,3-d]pyrimidin-4-amine
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-56-9
Record name Thieno[2,3-d]pyrimidin-4-amine
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Record name thieno[2,3-d]pyrimidin-4-amine
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Record name thieno[2,3-d]pyrimidin-4-amine
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Synthetic Methodologies for Thieno 2,3 D Pyrimidin 4 Amine Derivatives

Classical Approaches in Thieno[2,3-d]pyrimidine (B153573) Synthesis

Classical synthetic strategies remain fundamental in the preparation of the thieno[2,3-d]pyrimidine scaffold. These approaches, primarily involving cyclocondensation and multi-step sequential reactions, offer robust and versatile pathways to a diverse array of derivatives.

Cyclocondensation reactions are a cornerstone for the synthesis of the thieno[2,3-d]pyrimidine core. These reactions typically involve the formation of the pyrimidine (B1678525) ring in a single step from a 2-aminothiophene derivative that already contains the necessary functional groups.

A notable method for synthesizing 4-aminothieno[2,3-d]pyrimidines is the base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) with various aryl nitriles. researchgate.net This reaction proceeds by passing dry hydrogen chloride gas through a solution of the aminothiophene carbonitrile and the respective nitrile. mdpi.com The acidic conditions facilitate the cyclization, leading to the formation of the desired thieno[2,3-d]pyrimidin-4-amine derivatives. researchgate.netmdpi.com

For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with different aryl nitriles yields a series of 2-aryl-substituted thieno[2,3-d]pyrimidin-4-amines. The process involves an initial reaction to form an amidine intermediate, which then undergoes intramolecular cyclization to furnish the final heterocyclic product.

Table 1: Examples of this compound Derivatives from Cyclocondensation

Starting Nitrile Resulting Compound
Acetonitrile Ethyl 4-Amino-2,5-Dimethyl-Thieno[2,3-d]Pyrimidine-6-Carboxylate
Propionitrile Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate
Chloroacetonitrile Ethyl 4-Amino-2-(Chloromethyl)-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate
Methoxyacetonitrile Ethyl 4-Amino-2-(Methoxymethyl)-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate

Data sourced from multiple studies. researchgate.netmdpi.com

Multi-step synthetic routes provide a high degree of control and flexibility, allowing for the introduction of various substituents at specific positions of the thieno[2,3-d]pyrimidine nucleus. These sequences often begin with a functionalized thiophene (B33073) and proceed through several key transformations.

Methyl 2-aminothiophene-3-carboxylate is a versatile and commercially available starting material for the synthesis of numerous thieno[2,3-d]pyrimidine derivatives. atlantis-press.comatlantis-press.comijacskros.com Its amino and ester functionalities provide the necessary reactive sites for the construction of the fused pyrimidine ring. This precursor can be utilized in various reaction sequences to yield a wide array of substituted thieno[2,3-d]pyrimidines. ijacskros.com

A common and effective three-step synthesis to produce N-substituted thieno[2,3-d]pyrimidin-4-amines starts with methyl 2-aminothiophene-3-carboxylate. atlantis-press.comatlantis-press.com

Condensation: The initial step involves a condensation reaction between methyl 2-aminothiophene-3-carboxylate and formamidine (B1211174) acetate (B1210297) in ethanol (B145695). This reaction is typically refluxed for several hours to form the intermediate, Thieno[2,3-d]pyrimidin-4-ol. atlantis-press.com

Chlorination: The resulting Thieno[2,3-d]pyrimidin-4-ol is then subjected to chlorination. This is commonly achieved by refluxing with a chlorinating agent such as phosphoryl trichloride (B1173362) (POCl₃), often using toluene (B28343) as a solvent. This step converts the hydroxyl group into a more reactive chloro group, yielding 4-Chlorothieno[2,3-d]pyrimidine (B15048). atlantis-press.comnih.gov

Nucleophilic Substitution: The final step is a nucleophilic substitution reaction where the 4-chloro derivative is treated with an amine. For instance, reacting 4-Chlorothieno[2,3-d]pyrimidine with a 30% solution of methylamine (B109427) in DMF at high temperatures yields N-methylthis compound. atlantis-press.com This substitution step allows for the introduction of a wide variety of alkyl and aryl amino groups at the 4-position of the pyrimidine ring. nih.gov

This sequence provides a total yield of approximately 54% for the synthesis of N-methylthis compound. atlantis-press.comatlantis-press.com

Table 2: Three-Step Synthesis of N-methylthis compound

Step Reaction Reagents and Conditions Product Yield
1 Condensation Methyl 2-aminothiophene-3-carboxylate, formamidine acetate, ethanol, 78 °C, 3 h Thieno[2,3-d]pyrimidin-4-ol 60%
2 Chlorination Thieno[2,3-d]pyrimidin-4-ol, phosphoryl trichloride, toluene, 110 °C, 1-2 h 4-Chlorothieno[2,3-d]pyrimidine -
3 Nucleophilic Substitution 4-Chlorothieno[2,3-d]pyrimidine, 30% methanamine, DMF, 155 °C, 8 h N-methylthis compound -

Data adapted from Lei et al. atlantis-press.com

A more complex, five-step synthesis allows for the creation of derivatives with substitutions at both the 2- and 4-positions of the pyrimidine ring. ijacskros.com This route also begins with methyl 2-aminothiophene-3-carboxylate.

The starting thiophene is heated with urea (B33335) to form thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com

This diol is then treated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. ijacskros.com

A selective nucleophilic substitution is performed by reacting the dichloro intermediate with various substituted anilines. This reaction preferentially occurs at the more reactive C4 position, yielding 2-chloro-N-substituted-thieno[2,3-d]pyrimidin-4-amine intermediates. ijacskros.com

The remaining chloro group at the C2 position is then substituted with an amino group. ijacskros.com

Finally, an acid-amine coupling reaction is carried out. The 2-amino group is coupled with either furan-2-carboxylic acid or thiophene-2-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base to afford the final N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamide products. ijacskros.com

This multi-step approach demonstrates the versatility of thieno[2,3-d]pyrimidine chemistry, allowing for the systematic construction of complex molecules with diverse functionalities. ijacskros.com

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Amino-4,5-dimethylthiophene-3-carbonitrile
Methyl 2-aminothiophene-3-carboxylate
N-(4-(Substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene-2-carboxamide
N-(4-(Substituted amino)thieno[2,3-d]pyrimidin-2-yl)furan-2-carboxamide
Formamidine acetate
Thieno[2,3-d]pyrimidin-4-ol
Phosphoryl trichloride
4-Chlorothieno[2,3-d]pyrimidine
N-methylthis compound
Thieno[2,3-d]pyrimidine-2,4-diol
Urea
2,4-dichlorothieno[2,3-d]pyrimidine
Phosphorus pentachloride
2-chloro-N-substituted-thieno[2,3-d]pyrimidin-4-amine
Furan-2-carboxylic acid
Thiophene-2-carboxylic acid
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
DIPEA (N,N-Diisopropylethylamine)
Ethyl 4-Amino-2,5-Dimethyl-Thieno[2,3-d]Pyrimidine-6-Carboxylate
Ethyl 4-Amino-2-Ethyl-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate
Ethyl 4-Amino-2-(Chloromethyl)-5-Methylthieno[2,3-d]Pyrimidine-6-Carboxylate

Multi-Step Synthesis from Thiophene Precursors

Derivatives from 2-Aminothiophene-3-carboxylic Acid and Acid Chlorides

The synthesis of the thieno[2,3-d]pyrimidin-4-one core, a frequent precursor to the 4-amino derivatives, can be achieved through the cyclization of 2-aminothiophene-3-carboxylates or their corresponding carbonitriles. One established method involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) with an acyl chloride. This reaction typically takes place in a solvent like 1,4-dioxane (B91453) and may be refluxed in the presence of concentrated HCl in ethanol to facilitate the cyclization and formation of the pyrimidinone ring.

Gewald Reaction and Subsequent Transformations

The Gewald reaction is a cornerstone in the synthesis of the thieno[2,3-d]pyrimidine scaffold, as it provides a direct and efficient route to the key intermediate, a polysubstituted 2-aminothiophene. nih.govmdpi.comresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. nih.gov The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which are then carried through to the final thieno[2,3-d]pyrimidine product. semanticscholar.orgresearchgate.net

Integration with Amination and Dimroth Rearrangement

A highly effective three-step sequence starting from the Gewald reaction product is widely used for the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines. This process integrates amination and the Dimroth rearrangement to construct the final molecule. scielo.br

Gewald Reaction : First, a substituted 2-amino-3-cyanothiophene is synthesized. For instance, using pyranone as the ketone, along with malononitrile (B47326) and sulfur powder, yields 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile. scielo.br

Amination/Formamidine Formation : The resulting 2-aminothiophene derivative is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step converts the 2-amino group into an N,N-dimethylformamidine, which is a more reactive intermediate for the subsequent cyclization. scielo.br

Dimroth Rearrangement : The final step is an acid-catalyzed condensation of the formamidine intermediate with a variety of anilines. This reaction, often accelerated by microwave irradiation, proceeds via a Dimroth rearrangement to yield the target N-aryl-thieno[2,3-d]pyrimidin-4-amine derivatives in high yields. scielo.br

The following table details the synthesis of various N-aryl derivatives via this method.

Aryl Amine SubstituentProductYield (%)Melting Point (°C)
2-methylanilineN-(o-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound48%188.2-189.7
3-methylanilineN-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound79%172.0-173.0
4-methylanilineN-(p-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound62%174.2-175.5
2-methoxyanilineN-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound83%205.3-206.8
2-fluoroanilineN-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound41%219.8-221.4
3-fluoroanilineN-(3-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound84%162.2-163.1
4-fluoroanilineN-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound31%190.6-191.9
3-(Trifluoromethyl)anilineN-(3-(Trifluoromethyl)phenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound36%185-186
3,4-dichloroanilineN-(3,4-Dichlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]this compound61%183.5-184.1

Data sourced from Guo et al. scielo.br

Application in 6-Bromo-N-aryl-thieno[2,3-d]pyrimidin-4-amine Synthesis

The synthetic sequence involving amination and Dimroth rearrangement can be applied to halogenated precursors to generate brominated derivatives. The key starting material for this synthesis is a 2-amino-5-bromothiophene-3-carbonitrile. This intermediate can be prepared by the bromination of a 2-aminothiophene product from a Gewald reaction, for example, using N-bromosuccinimide. umich.edu

Once the 5-bromo-2-aminothiophene-3-carbonitrile is obtained, it undergoes the same two subsequent steps:

Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the (E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide intermediate. scielo.br

Condensation of this intermediate with various aryl amines via a Dimroth rearrangement to furnish the final 6-bromo-N-aryl-thieno[2,3-d]pyrimidin-4-amine derivatives. scielo.br This strategy allows for the precise installation of a bromine atom at the 6-position of the final heterocyclic system.

Modern and Green Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing thieno[2,3-d]pyrimidine derivatives. These modern strategies emphasize step economy, reduction of waste, and the use of catalytic systems.

One-Pot Reactions for Thieno[2,3-d]pyrimidin-4(3H)-ones

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, represent a significant advancement in efficiency. Several one-pot procedures have been developed for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov For example, a three-component reaction involving 2H-thieno[2,3-d] semanticscholar.orgumich.eduoxazine-2,4(1H)-diones, various aromatic aldehydes, and amines can produce the desired products in good to high yields. nih.gov

A notable green approach is the catalytic four-component, one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method couples a Knoevenagel condensation, a Gewald reaction, and a cyclization into a single, efficient process.

The reaction utilizes a ketone, ethyl cyanoacetate, elemental sulfur (S₈), and formamide (B127407) as the reactants. This process is characterized by its step economy, use of an inexpensive and scalable catalyst, and easy purification, making it an appealing and environmentally friendly alternative to traditional multi-step syntheses that require stoichiometric reagents and chromatographic purification.

The table below shows examples of thieno[2,3-d]pyrimidin-4(3H)-ones synthesized using this four-component reaction.

KetoneProductYield (%)
Cyclohexanone5,6,7,8-Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one84%
Cyclopentanone6,7-Dihydro-5H-cyclopenta researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one82%
4-Methylcyclohexanone6-Methyl-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one72%
3-Methylcyclohexanone7-Methyl-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one75%
Acetone5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one64%
Reactions from 2H-Thieno[2,3-d]nih.govresearchgate.netoxazine-2,4(1H)-diones

The synthesis of this compound derivatives can be effectively achieved through a multi-step process starting from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones. This route does not directly yield the 4-amino product but first produces a thieno[2,3-d]pyrimidin-4(3H)-one intermediate, which is subsequently converted to the desired amine.

The initial step involves the reaction of the 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-dione precursor with an amine to form the pyrimidinone ring. This transformation is analogous to the reactions of isatoic anhydride. The process is often followed by the conversion of the resulting 4-oxo group into a 4-amino group. This is typically accomplished via a two-step sequence: chlorination of the 4-oxo position to yield a 4-chlorothieno[2,3-d]pyrimidine intermediate, followed by a nucleophilic substitution reaction with a desired amine. nih.gov

Step 1: Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one This step involves the cyclization of an appropriate 2-acylaminothiophene-3-carboxamide derivative with a base to form the 4-oxo-thieno[2,3-d]pyrimidine structure. nih.gov

Step 2: Chlorination The thieno[2,3-d]pyrimidin-4(3H)-one intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the oxygen at the C4 position with a chlorine atom. This creates the highly reactive 4-chlorothieno[2,3-d]pyrimidine intermediate. nih.govijacskros.com

Step 3: Amination The final step is a nucleophilic aromatic substitution reaction where the 4-chloro intermediate is treated with a primary or secondary amine. The amine displaces the chloride ion to furnish the target N-substituted this compound derivative. This reaction is versatile, allowing for the introduction of a wide array of amino groups at the 4-position. nih.gov

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in medicinal chemistry. scielo.br This technology has been successfully applied to the synthesis of this compound derivatives, offering significant advantages over conventional heating methods, including drastically reduced reaction times, enhanced efficiency, and a reduction in by-product formation. scielo.br

A prominent microwave-assisted route involves a three-step, one-pot synthesis culminating in a Dimroth rearrangement. The process begins with a modified Gewald reaction to create a 2-aminothiophene intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation to form a dimethylformimidamide intermediate. The final step involves the microwave-assisted reaction of this intermediate with various substituted anilines in acetic acid. This acid-catalyzed Dimroth rearrangement proceeds rapidly under microwave heating (e.g., 1 hour at 120°C and 200 W), yielding a diverse library of N-substituted this compound derivatives with yields ranging from 31% to 84%. scielo.br

The efficiency of this method allows for the rapid generation of compound libraries for biological screening. The table below summarizes the yields for a selection of derivatives produced via this microwave-assisted protocol.

Substituent on AmineProductYield (%)
m-Tolylc79
p-Tolyld62
2-Methoxyphenyle83
3-Methoxyphenylf59
4-Methoxyphenylg71
2-Fluorophenylh41
3-Fluorophenyli84
4-Fluorophenylj31
3,4-Dichlorophenyls61

Carbonyldiimidazole Promoted Amide Formation

Carbonyldiimidazole (CDI) is a widely used coupling reagent in organic synthesis, primarily for the formation of amide, ester, urea, and carbamate (B1207046) bonds by activating carboxylic acids. youtube.comcommonorganicchemistry.com It is valued for its mild reaction conditions and the generation of clean by-products (carbon dioxide and imidazole). youtube.com In the context of amide bond formation, CDI activates a carboxylic acid to form a reactive acylimidazole intermediate, which then readily reacts with an amine nucleophile. youtube.com

Despite its utility in general organic synthesis, the application of Carbonyldiimidazole specifically for the construction of the this compound ring system is not a commonly reported methodology in the scientific literature. Searches for synthetic protocols employing CDI to either promote the cyclization of an aminothiophene precursor with an amide source or to facilitate amide bond formation as a key step in building this specific heterocyclic core did not yield established procedures. While CDI is a versatile reagent for creating amide linkages, its role in the primary synthesis of the thieno[2,3-d]pyrimidine ring itself appears to be limited or not well-documented.

Optimization of Synthetic Routes for Industrial Production Feasibility

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization focusing on cost, safety, efficiency, and environmental impact. For this compound derivatives, several factors in the reported syntheses align with the goals of industrial feasibility.

One-pot reactions are highly desirable as they reduce the number of unit operations, minimize waste from intermediate workups and purifications, and save time and resources. The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones is an example of a one-pot, multi-component reaction that offers good to high yields without requiring tedious chromatographic purification.

Microwave-assisted synthesis, while traditionally a lab-scale technique, is gaining traction for industrial applications, particularly in the pharmaceutical industry for the production of high-value compounds. justia.com Its key advantages—dramatic reduction in reaction times, improved yields, and higher purity profiles—can lead to significant cost savings and increased throughput. scielo.br The development of scalable continuous-flow microwave reactors further enhances its industrial potential.

Furthermore, the selection of inexpensive and readily available starting materials is crucial. The modified Gewald reaction, used as an initial step in some syntheses, employs basic reagents like an aldehyde, a nitrile, elemental sulfur, and an amine catalyst, which are generally cost-effective. scielo.br Optimization for industrial scale would also involve minimizing the use of hazardous reagents like POCl₃ or finding safer alternatives, and developing robust crystallization procedures to replace chromatography for product purification, thereby reducing solvent waste and cost.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of a synthetic route is a critical metric, evaluated based on factors such as chemical yield, reaction time, energy consumption, and procedural simplicity. Different strategies for synthesizing this compound derivatives exhibit varied efficiencies.

The microwave-assisted Dimroth rearrangement offers a significant improvement in terms of time and efficiency. scielo.br Condensing a three-step synthesis into a one-pot, rapid procedure under microwave irradiation leads to a streamlined process with good to excellent yields (31-84%). scielo.br This method is particularly advantageous for rapidly creating a library of analogs for structure-activity relationship (SAR) studies.

Another approach involves the base-catalyzed cyclocondensation of a 2-aminothiophene-3-carbonitrile with an aryl nitrile. researchgate.net This method provides direct access to the this compound core.

The following table provides a comparative overview of these synthetic methodologies.

Synthetic MethodKey StepsTypical Reaction ConditionsReported YieldsAdvantagesDisadvantages
Via 4-Chloro Intermediate1. Pyrimidinone formation 2. Chlorination (POCl₃) 3. AminationReflux, conventional heatingGood to high for individual stepsHigh versatility in final amination stepMulti-step, use of hazardous reagents (POCl₃)
Microwave-Assisted SynthesisOne-pot Dimroth rearrangementMicrowave irradiation (e.g., 120°C, 1 hr)31-84%Very fast, high efficiency, one-pot procedureRequires specialized microwave equipment
Base-Catalyzed CyclocondensationReaction of 2-aminothiophene-3-carbonitrile with nitrilesBase catalyst, conventional heatingModerate to goodDirect formation of the core structureMay have limitations on nitrile scope

Structure Activity Relationship Sar Studies of Thieno 2,3 D Pyrimidin 4 Amine Derivatives

Impact of Substituent Variation on Biological Activity

The biological profile of thieno[2,3-d]pyrimidin-4-amine derivatives is highly sensitive to the nature and position of substituents on the core heterocyclic structure. Researchers have systematically modified both the thiophene (B33073) and pyrimidine (B1678525) rings to probe the structural requirements for various biological activities, including anticancer and anti-inflammatory effects.

Substituents on the Thiophene Moiety

Modifications on the thiophene portion of the scaffold, particularly at the 5- and 6-positions, have been shown to significantly modulate the potency and efficacy of these compounds.

The incorporation of cyclic structures onto the thiophene ring has been a key strategy in the development of potent thieno[2,3-d]pyrimidine (B153573) derivatives. A prominent example involves the fusion of a cyclohexane (B81311) ring to form 5,6,7,8-tetrahydrobenzo researchgate.netscielo.brthieno[2,3-d]pyrimidine derivatives. This fused cycloalkyl system has been found in compounds with significant biological activities.

A series of these tetrahydrobenzo-fused derivatives were designed as microtubule targeting agents, demonstrating potent antiproliferative effects. For instance, compound 4 in the table below, which features a fused cyclohexyl ring system, was identified as the most potent in its series for both microtubule depolymerizing and antiproliferative activities, with an IC50 of 9.0 nM against MDA-MB-435 cancer cells. mdpi.com The data suggests that this rigid, bulky cycloalkyl structure is highly favorable for activity. mdpi.com These compounds were also found to circumvent drug resistance mechanisms that affect other clinical agents like paclitaxel. mdpi.comnih.gov Further studies have identified derivatives with this fused cyclohexyl moiety as inhibitors of the AKT1 kinase, indicating the versatility of this structural feature in targeting different biological pathways implicated in cancer. uniroma1.it

While direct comparisons with a simple phenyl substituent at the same position are not extensively detailed, studies on 4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives have also shown that these compounds can effectively inhibit tumor cell activity. researchgate.net However, the fused cyclohexyl system in the tetrahydrobenzo derivatives represents a well-validated approach to achieving high potency. mdpi.comnih.gov

researchgate.netscielo.br
CompoundR Group (at position 2)R' Group (at position 4)Antiproliferative IC50 (nM) in MDA-MB-435 cellsMicrotubule Depolymerization EC50 (nM)
3 (Lead Compound)-NH(p-anisyl)-NH(p-anisyl)141300
4-NH2-NH(p-anisyl)919
5-H-N(CH3)(p-anisyl)1248
7-H-NH(p-anisyl)3948

The introduction of small alkyl groups, such as methyl, on the thiophene ring has been identified as a beneficial modification for enhancing biological activity. Specifically, the presence of a methyl group at the 6-position of the thieno[2,3-d]pyrimidine core is a feature of some of the most potent reported inhibitors of tumor cells. scielo.brscielo.brmdpi.com

In one study, a series of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and evaluated for their anti-proliferative properties against breast cancer cell lines. nih.gov The presence of the 5-methyl group was a core structural component of these designed molecules, which showed promising activity. nih.govresearchgate.net Another report highlighted a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one that demonstrated notable cytotoxic activity against the MDA-MB-435 breast cancer cell line. nih.govmdpi.com This suggests that methylation at both the 5- and 6-positions of the thiophene ring is well-tolerated and can contribute positively to the anticancer profile.

Detailed structure-activity relationship studies directly comparing the influence of a methyl group versus a methoxy group on the thiophene moiety are not as prevalent in the reviewed literature. The focus has largely been on the positive impact of methyl substituents in enhancing cytotoxic and kinase inhibitory activities. mdpi.comresearchgate.net

Substituents on the Pyrimidine Ring

Modifications to the pyrimidine ring, particularly at positions 2 and 4, are crucial for defining the biological target and potency of this compound derivatives.

The substituent at the 2-position of the pyrimidine ring plays a significant role in the molecule's interaction with biological targets. The introduction of aryl groups at this position has been explored for various therapeutic applications. For example, a series of 2-phenyl-5,6,7,8-tetrahydrobenzo researchgate.netscielo.brthieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and found to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production and the expression of inflammatory proteins. nih.gov

In the context of anticancer activity, the nature of the group at position 2 has been systematically varied. Studies have explored the replacement of larger aryl substituents with smaller alkyl groups. nih.gov A series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were synthesized and evaluated against breast cancer cell lines. The results indicated that compounds with smaller alkyl groups at the 2-position, such as 2-chloroethyl and 2-ethyl, exhibited significant anti-proliferative activity. nih.gov For instance, the 2-chloroethyl derivative showed an IC50 of 13.42 µg/mL against the MCF-7 cell line. nih.gov While these studies focused on alkyl groups, they evolved from scaffolds that previously contained aryl moieties, indicating that this position is a key site for SAR exploration. nih.govmdpi.com

Specific research detailing the structure-activity relationships of 2-arylethylamine substituents on the this compound core is limited in the available literature.

The 4-amino group is a critical handle for introducing diverse substituents that can profoundly impact biological activity. One of the most successful modifications at this position has been the incorporation of a morpholine (B109124) ring. The 4-morpholino-thieno[2,3-d]pyrimidine scaffold is a promising backbone for the design of potent cytotoxic agents. mdpi.com

In a study focused on developing new anticancer agents, a series of 5,6,7,8-tetrahydrobenzo researchgate.netscielo.brthieno[2,3-d]pyrimidines were synthesized with various substituents at the 4-position, including morpholine. These compounds were evaluated for their cytotoxic activity against several human cancer cell lines. The introduction of secondary amines like morpholine at position 4 was found to increase activity compared to primary amine substitutions.

Another comprehensive study evaluated 23 novel this compound derivatives for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line. researchgate.netscielo.br The SAR analysis from this study provided key insights:

Electron-withdrawing groups on the aryl ring at the 4-amino position generally led to higher cytotoxic activity. The compound with a 3-chlorophenyl substituent (l ) showed the strongest activity, with an IC50 value of 27.6 µM, which was comparable to the positive control, paclitaxel. researchgate.netscielo.br

The position of the substituent on the aryl ring was crucial. For example, a methyl group at the ortho-position (2-MeC6H4) resulted in significantly higher inhibition (57.0%) than when it was at the meta- (38.7%) or para- (24.9%) positions. scielo.br

Similarly, for fluorine substitution, the 2-FC6H4 and 4-FC6H4 derivatives showed better activity than the 3-FC6H4 derivative. scielo.br

These findings underscore the importance of the electronic properties and steric placement of substituents on the aryl ring attached to the 4-amino position for achieving potent anticancer activity.

CompoundR Group (Substituent on Phenyl Ring)Inhibition Rate (%) at 50 µM (MDA-MB-231 cells)
a-H (Phenyl)23.1
b2-Methyl57.0
c3-Methyl38.7
d4-Methyl24.9
f3-Methoxy37.3
g4-Methoxy33.7
h2-Fluoro44.7
j4-Fluoro41.5
l3-Chloro58.3
n4-Bromo34.5
t3,4-Difluoro54.0
Influence of Substitution at Position 5

Substitutions on the thiophene ring of the thieno[2,3-d]pyrimidine core, particularly at position 5, play a crucial role in modulating biological activity. Research has shown that incorporating bulky and lipophilic groups at this position can significantly enhance potency.

One common strategy involves fusing a ring system across positions 5 and 6. For instance, derivatives featuring a 5,6,7,8-tetrahydrobenzo moiety fused to the thiophene ring have demonstrated significant cytotoxic potency against cancer cell lines like MDA-MB-231. mdpi.com This bulky, lipophilic fusion is believed to enhance binding to target proteins. Further studies on PI3K inhibitors revealed that derivatives with a more lipophilic tetramethylene substitution across positions 5 and 6 generally exhibited better activity compared to their 5-methyl analogues. nih.gov

The introduction of a simple alkyl group, such as methyl at position 5, also influences activity. In a series of anti-proliferative agents, ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylates were synthesized to explore the replacement of the larger fused tetrahydrobenzene ring. mdpi.comnih.gov This highlights a recurring theme in SAR studies: a delicate balance between the size, lipophilicity, and conformation of substituents at position 5 is critical for optimal biological function.

Modifications at Position 6

Position 6 of the thieno[2,3-d]pyrimidine nucleus offers another key site for modification, often working in concert with position 5 to define the molecule's interaction with its biological target. The nature of the substituent at this position can drastically alter a compound's efficacy and mode of action.

Studies comparing different functionalities have yielded valuable insights. For example, in the development of PI3K inhibitors, derivatives with a 5-methyl-6-carboxylate substitution were found to be generally less active than analogues featuring a more lipophilic 5,6-tetramethylene ring system. nih.gov This suggests that for certain targets, an electron-withdrawing carboxylate group at position 6 may be less favorable than a non-polar, conformationally restricted ring.

However, the utility of a carboxylate or related ester group at position 6 is highly target-dependent. A series of 2-alkyl-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylates were investigated as anti-proliferative agents, indicating the importance of this functional group for activity against breast cancer cell lines. mdpi.comnih.gov Furthermore, research into dual inhibitors for enzymes in the purine biosynthesis pathway specifically focused on 6-substituted thieno[2,3-d]pyrimidine analogs, where the substituent is part of a larger chain essential for folate receptor targeting. nih.gov

These findings underscore that modifications at position 6, from simple esters to complex side chains, are a powerful tool for fine-tuning the pharmacological properties of this compound derivatives.

Impact of Halogenation

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. While extensive research has been conducted on halogenating aryl rings attached to the thieno[2,3-d]pyrimidine core, direct halogenation of the core itself, particularly at the thiophene ring, is less documented but significant.

One example is the 6-bromo derivative, 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine. nih.gov Although the primary literature on the specific SAR of this compound is sparse, the presence of a bromine atom at position 6 is expected to increase lipophilicity and potentially introduce specific halogen bonding interactions within the target's active site. Such interactions can be crucial for enhancing binding affinity and selectivity.

In a broader context, the synthesis of 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives serves as a critical step in creating libraries of 4-amino substituted compounds. nih.gov The chloro group at position 4 acts as a versatile leaving group, enabling the introduction of various amine-containing side chains. While this halogen is ultimately replaced, its role is pivotal in the synthetic pathway toward diverse and potent derivatives. The strategic placement of halogens on the thieno[2,3-d]pyrimidine scaffold remains a valuable approach for optimizing drug candidates.

Comparison of Isomeric Thienopyrimidines (e.g., Thieno[2,3-d] vs. Thieno[3,2-d] isomers)

The constitutional isomerism of the thienopyrimidine scaffold, specifically comparing the thieno[2,3-d] and thieno[3,2-d] systems, has a profound impact on biological activity. The orientation of the thiophene ring relative to the pyrimidine ring alters the shape of the molecule and the arrangement of hydrogen bond donors and acceptors, leading to different pharmacological profiles and target specificities.

For instance, while thieno[2,3-d]pyrimidines are widely explored as anticancer agents targeting kinases like EGFR and PI3K, the thieno[3,2-d]pyrimidine core has emerged as a promising scaffold for entirely different therapeutic areas. nih.govnih.gov Research into inhibitors of Mycobacterium ulcerans identified a thieno[3,2-d]pyrimidine derivative as a potent chemotype. biorxiv.org Similarly, SAR studies on inhibitors for sirtuin (SIRT) enzymes utilized a thieno[3,2-d]pyrimidine-6-carboxamide core, which was found to be critical for inhibitory function. acs.org

Crystallographic studies of SIRT inhibitors revealed that the thieno[3,2-d]pyrimidine core engages in π-stacking interactions with a phenylalanine residue in the enzyme's active site, while a pyrimidine nitrogen forms a hydrogen bond with the protein backbone. acs.org The specific geometry of this isomer is crucial for these optimal binding interactions. This divergence in activity highlights that even a subtle change in the fusion of the heterocyclic rings can redirect a molecule's therapeutic application, emphasizing the importance of isomeric purity and selection in drug design.

Stereochemical and Conformational Effects on Receptor Binding and Activity

The three-dimensional arrangement of a molecule is intrinsically linked to its biological function. For this compound derivatives, both stereochemistry and conformational flexibility are critical factors that govern receptor binding and subsequent activity. Fusing additional rings to the core scaffold is a common strategy that introduces conformational constraints, locking the molecule into a more rigid and potentially more active shape.

The synthesis of thieno[2,3-d]pyrimidines containing a fused cyclohexane ring creates conformationally distinct molecules. researchgate.net Crystal structure analysis of such compounds reveals specific intramolecular hydrogen bonding patterns and molecular arrangements that define their preferred conformation. researchgate.net This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

In a study on 17β-HSD2 inhibitors, a rigidification strategy was employed to lock flexible thiophene-2-carboxamide precursors into specific conformations by cyclizing them into thieno[3,2-d]pyrimidin-4-one analogues. mdpi.com This approach helps to identify the specific "active conformation" that the flexible parent molecule adopts when it binds to the enzyme's active site. mdpi.com These studies demonstrate that controlling the conformational properties of thieno[2,3-d]pyrimidine derivatives through rigidification and the introduction of chiral centers is a key strategy for optimizing their interaction with biological targets.

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze and predict the structure-activity relationships of compounds like this compound derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling help to identify the key structural features that are essential for biological activity.

3D-QSAR studies on a series of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors have successfully generated statistically reliable and robust models. mdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of the molecules (e.g., steric and electrostatic fields) with their observed inhibitory activities. mdpi.com The resulting contour maps from these analyses provide a visual guide for drug design, indicating regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be beneficial or detrimental to activity. This information is invaluable for the rational design of new, more potent inhibitors. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is widely used to elucidate the binding modes of this compound derivatives and rationalize their observed SAR.

Docking simulations have been instrumental in understanding how these compounds inhibit various protein kinases. For example, in the development of new Epidermal Growth Factor Receptor (EGFR) inhibitors, docking studies correctly predicted the binding modes of thieno[2,3-d]pyrimidine derivatives within the EGFR active site. nih.govtandfonline.com These simulations often reveal crucial hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-protein complex.

Pharmacophore Modeling for Compound Design

Pharmacophore modeling has emerged as a crucial tool in the rational design of novel this compound derivatives with enhanced biological activities. This computational approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. By understanding these key interaction points, medicinal chemists can design new compounds with improved potency and selectivity.

For instance, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a pharmacophore model was established based on known potent inhibitors. This model highlighted several key features crucial for activity. nih.gov These include a morpholine ring, which is vital for binding to a valine residue in the hinge region of the kinase, a central heterocyclic core (the thieno[2,3-d]pyrimidine scaffold), and an aryl substituent positioned meta to the morpholine moiety. nih.gov Additionally, the presence of a hydrogen bond donor/acceptor group on the aryl substituent was identified as a significant feature. nih.gov This model guided the synthesis of a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, leading to the identification of compounds with significant PI3K inhibitory activity. nih.gov

Similarly, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which are closely related to pharmacophore modeling, have been employed to elucidate the structural requirements for the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against triple-negative breast cancer. mdpi.com These studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. mdpi.com Such models are invaluable for the further optimization and design of novel and more potent anticancer agents. mdpi.com

The design of novel thieno[2,3-d]pyrimidine derivatives as potential inhibitors of phosphodiesterase 4 (PDE4) also benefited from pharmacophore-based approaches. rsc.orgresearchgate.net By creating a library of compounds based on the thieno[2,3-d]pyrimidine scaffold and docking them into the active site of the PDE4B protein, researchers were able to correlate the structural features of the compounds with their observed inhibitory properties. rsc.orgresearchgate.net This approach aids in the rational design of molecules with improved interactions with the target enzyme.

Identification of Key Pharmacophoric Features for Diverse Activities

The versatility of the this compound scaffold allows for its interaction with a wide range of biological targets, and the key pharmacophoric features can vary depending on the desired activity.

For anticancer activity , particularly as kinase inhibitors, several common features have been identified. The thieno[2,3-d]pyrimidine core itself often acts as a bioisostere of quinazoline or purine, fitting into the adenine-binding pocket of kinases. scielo.brtandfonline.comnih.gov Specific substitutions at different positions of the scaffold are crucial for targeting different kinases. For example, in the context of epidermal growth factor receptor (EGFR) inhibition, the thieno[2,3-d]pyrimidine nucleus occupies the adenine binding pocket, and modifications to the hydrophobic head and tail of the molecule are explored to enhance inhibitory activity. tandfonline.com For VEGFR3 inhibitors, a piperazine-1-carboxamide moiety attached to the thieno[2,3-d]pyrimidine core has been shown to be a key feature for potent activity. mdpi.com

The following table summarizes key pharmacophoric features for different anticancer activities:

Biological TargetKey Pharmacophoric FeaturesReference Compound Example
PI3KMorpholine ring, central thieno[2,3-d]pyrimidine core, meta-positioned aryl substituent, H-bond donor/acceptor on the aryl group. nih.gov2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives
VEGFR3Thieno[2,3-d]pyrimidine core, N-(4-chloro-3-(trifluoromethyl)phenyl) group, 4-(piperazine-1-carboxamide) substituent. mdpi.comN-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide
EGFRThieno[2,3-d]pyrimidine nucleus (adenine isostere), hydrophobic head (e.g., substituted phenyl), hydrophobic tail (e.g., 4-methylcyclohex-1-ene). tandfonline.com7-methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydro nih.govbenzothis compound derivatives

For activity as gonadotropin-releasing hormone (GnRH) receptor antagonists , a different set of pharmacophoric features is required. Structure-activity relationship studies on thieno[2,3-d]pyrimidine-2,4-dione derivatives revealed that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality is a critical feature for high receptor binding affinity. nih.gov Furthermore, hydrophobic substituents on the 6-(4-aminophenyl) group were found to be preferred for potent antagonism. nih.gov

The table below outlines the key pharmacophoric features for GnRH receptor antagonism:

Biological TargetKey Pharmacophoric Features
GnRH ReceptorThieno[2,3-d]pyrimidine-2,4-dione core, 2-(2-pyridyl)ethyl group at the 5-aminomethyl position, hydrophobic substituents on the 6-(4-aminophenyl) group. nih.gov

The diverse biological activities of this compound derivatives underscore the importance of identifying and understanding the key pharmacophoric features for each specific target. This knowledge is fundamental for the successful design and development of new therapeutic agents based on this privileged scaffold.

Future Research Directions and Therapeutic Implications

Exploration of Novel Thieno[2,3-d]pyrimidine (B153573) Derivatives

The synthesis of new chemical entities is a cornerstone of drug discovery, and the thieno[2,3-d]pyrimidine framework offers a fertile ground for structural diversification. Researchers are continuously exploring innovative synthetic strategies to generate libraries of novel analogues with enhanced biological activity.

Key synthetic methodologies employed include the Gewald reaction, amination, and Dimroth rearrangement, which have proven effective for creating a variety of thieno[2,3-d]pyrimidin-4-amine derivatives. scielo.br One-pot synthesis methods are also being developed for more efficient and straightforward production, avoiding the need for tedious purification steps. nih.gov

Recent synthetic efforts have focused on:

Fused-ring systems: Novel derivatives have been created by incorporating fused cyclohexane (B81311) or pyran rings, aiming to explore new chemical space and interactions with biological targets. scielo.brrsc.org

Diverse Substitutions: The introduction of various functional groups, such as aryl substituents, morpholine (B109124) moieties, and benzylic nitriles, onto the core scaffold is a key strategy. nih.gov These modifications are designed to modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines was designed to target PI3K, a critical enzyme in cancer signaling pathways. nih.gov

Bioisosteric Replacements: The thieno[2,3-d]pyrimidine structure itself is considered a bioisostere of quinazoline, a scaffold present in approved kinase inhibitor drugs. scielo.brmdpi.com This principle guides the design of new derivatives expected to exhibit similar modes of action against well-established cancer targets.

The primary goal of synthesizing these novel derivatives is to identify compounds with potent and selective inhibitory activity against specific biological targets implicated in disease, such as protein kinases and phosphodiesterases. rsc.orgresearchgate.net

Table 1: Examples of Synthesized Novel Thieno[2,3-d]pyrimidine Derivatives and Their Intended Targets

Derivative ClassSynthetic Approach HighlightsIntended Biological Target(s)Reference(s)
Pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-aminesGewald reaction followed by Dimroth rearrangement.Antitumor (Breast Cancer) scielo.br
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesOne-pot reaction from 2H-thieno[2,3-d] scielo.brnih.govoxazine-2,4(1H)-diones.Anticancer (Lung, Breast, Prostate Cancer) nih.gov
Thieno[2,3-d]pyrimidines with Fused HeterocyclesMulti-step sequence including Dieckmann type cyclisation and Krapcho decarboxylation.Phosphodiesterase 4 (PDE4) rsc.org
2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesReaction of 4-chloro derivatives with morpholine.Phosphoinositide 3-kinases (PI3K) nih.gov

Deepening Understanding of Mechanisms of Action at the Molecular Level

A critical aspect of future research is to elucidate the precise molecular mechanisms by which this compound derivatives exert their biological effects. As structural analogues of purines, they are well-positioned to interact with ATP-binding sites in a variety of enzymes, particularly protein kinases. nih.govresearchgate.net

The inhibitory activity of this class of compounds has been demonstrated against a wide array of kinases involved in oncogenesis, including:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met are key targets. nih.govresearchgate.netnih.gov Inhibition of these RTKs can disrupt signaling pathways that control cell proliferation, angiogenesis, and metastasis.

Non-Receptor Tyrosine Kinases: Fms-like tyrosine kinase 3 (FLT3) is another target, with inhibition being a promising strategy for certain types of leukemia. nih.gov

Serine/Threonine Kinases: Members of this family, such as Phosphoinositide 3-kinases (PI3K), atypical Protein Kinase C (aPKC), Rho-associated coiled-coil containing protein kinases (ROCKs), and Receptor-Interacting Protein Kinase 2 (RIPK2), have also been identified as targets. nih.govnih.govresearchgate.netnih.gov

Beyond kinase inhibition, studies have shown that these derivatives can induce programmed cell death. Molecular investigations have revealed that certain compounds can trigger apoptosis and autophagy in cancer cells. nih.gov Furthermore, some derivatives cause cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com Molecular docking studies are frequently employed to visualize and understand the binding modes of these inhibitors within the active sites of their target enzymes, providing a rationale for their activity and guiding further design. nih.govnih.gov

Investigation into Selectivity and Potency Enhancement

A major challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over other kinases in the human kinome to minimize off-target effects. Structure-Activity Relationship (SAR) studies are paramount for systematically optimizing the thieno[2,3-d]pyrimidine scaffold to enhance both potency and selectivity.

SAR studies involve synthesizing a series of related compounds and evaluating how specific structural modifications influence their biological activity. Key findings from such investigations include:

The presence of a morpholine ring is a crucial pharmacophoric feature for binding to the hinge region of PI3K. nih.gov

For atypical Protein Kinase C (aPKC) inhibitors, altering the linker between the core and a terminal piperidine (B6355638) or piperazine (B1678402) substituent significantly impacts potency. nih.gov

In the pursuit of anti-tuberculosis agents targeting cytochrome bd oxidase, SAR studies led to the development of CWHM-1023, a derivative with significantly improved potency (IC₅₀ of 0.083 μM) over the initial hit compound CWHM-728 (IC₅₀ of 3.2 μM). nih.gov

For B-Raf inhibitors, small amine substituents at the C-2 position were found to be important for activity, while their removal or replacement with larger groups increased selectivity for B-Raf over other enzymes like PDE4. researchgate.net

These systematic explorations allow medicinal chemists to fine-tune the molecular architecture of the this compound core to achieve the desired pharmacological profile, balancing high on-target potency with minimal off-target activity.

Table 2: Structure-Activity Relationship (SAR) Insights for Potency Enhancement

TargetStructural ModificationImpact on ActivityReference(s)
PI3KIntroduction of a morpholine ringCrucial for binding to the hinge region (Val851) nih.gov
c-Met / VEGFR-2Substitution on the terminal phenyl ringIntroduction of electron-donating or -withdrawing groups significantly altered IC₅₀ values, with a 3-hydroxy-4-methoxyphenyl group (compound 12j) yielding high potency (IC₅₀ = 25 nM for c-Met, 48 nM for VEGFR-2). nih.gov
Mycobacterium tuberculosis Cyt-bdModification of the amine substituent at C-4Led to the identification of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) as the most active compound (ATP IC₅₀ of 6-18 μM). nih.gov
aPKCζAltering the C-4 spacer and terminal substituentAn aminoethyl or amine spacer connecting to a piperazine or piperidine resulted in modest to poor potency. nih.gov

Development of this compound Based Therapeutic Agents

The structural versatility and diverse mechanisms of action of this compound derivatives make them promising candidates for development into therapeutic agents for a range of diseases.

The most extensively explored therapeutic application is in oncology . These compounds have demonstrated significant cytotoxic and anti-proliferative activity against a variety of human cancer cell lines, including:

Breast Cancer: (MCF-7, MDA-MB-231, T-47D) scielo.brmdpi.comalliedacademies.org

Hepatocellular Carcinoma: (HepG2) nih.govnih.gov

Colorectal Carcinoma: (HCT-116) nih.gov

Lung Cancer: (A549) nih.gov

Their anticancer effects are often mediated by the inhibition of key protein kinases that are overexpressed or deregulated in cancer cells. nih.govresearchgate.net

Beyond cancer, research has indicated potential applications in other therapeutic areas:

Inflammatory Diseases: The discovery of potent and selective inhibitors of RIPK2, a key mediator of pro-inflammatory signaling, suggests a role in treating inflammatory and autoimmune diseases. nih.gov

Infectious Diseases: Derivatives have been identified with activity against Mycobacterium tuberculosis, including multi-drug resistant strains, by targeting novel pathways like oxidative phosphorylation. nih.gov Additionally, some compounds have shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ijacskros.comnih.gov

The development pipeline for these compounds involves identifying lead candidates with potent activity in a specific disease context and optimizing them for further pre-clinical and clinical evaluation.

Translational Research and Pre-clinical Development Potential

Translating a promising chemical scaffold from a laboratory "hit" into a clinical drug candidate is a complex process that requires extensive pre-clinical evaluation. For this compound derivatives, this involves moving beyond initial cell-based assays to more comprehensive studies.

A crucial step in pre-clinical development is testing in animal models. For example, the anti-tumor effects of N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo ijacskros.comrsc.orgthieno[2,3-d]pyrimidine-2,4-diamine have been demonstrated in an in vivo xenograft model using MDA-MB-435 cancer cells, providing evidence of efficacy in a living system. mdpi.com

Another critical component of pre-clinical assessment is the evaluation of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are often used for early prediction of these characteristics. For instance, ADMET profiling of certain VEGFR-2 inhibitor candidates predicted low to very low blood-brain barrier (BBB) penetration and a non-inhibitory effect against the important metabolic enzyme CYP2D6, which are favorable drug-like properties. nih.gov

The ultimate goal of this translational research is to identify lead compounds that exhibit a strong therapeutic effect in in vivo models and possess a favorable pharmacokinetic and safety profile. Such candidates can then be advanced into formal clinical trials to assess their efficacy and safety in humans, holding the potential to become next-generation targeted therapies for cancer and other serious diseases.

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidin-4-amine derivatives?

The synthesis typically involves cyclization strategies starting from substituted thiophene precursors. Key methods include:

  • Modified Niementowski reaction : Heating 2-amino-3-thiophenecarboxylates with formamide or urea at high temperatures (180–240°C) to form the pyrimidine ring .
  • Gewald method : Condensation of ketones/aldehydes with activated nitriles and sulfur to generate 2-aminothiophenes, followed by cyclization to thienopyrimidines .
  • Reductive amination : Using sodium cyanoborohydride to couple aldehydes with amines (e.g., methoxy-substituted anilines) for substituent diversity .

Q. How can the structure of this compound derivatives be confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Characteristic δ-values for aromatic protons (e.g., thiophene protons at 7.3–8.7 ppm) and pyrimidine NH2 groups (5.5–6.2 ppm) .
  • IR spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and NH2 (~3400 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 368.1 for phenylsulfonyl derivatives) validate molecular weight .

Q. What substituents are commonly introduced at the 5- and 6-positions, and how do they affect reactivity?

Substituents like aryl groups (e.g., fluorophenyl, methoxyphenyl) are introduced via nucleophilic displacement or Suzuki coupling. Electron-withdrawing groups (e.g., nitro) enhance electrophilicity for downstream modifications . Example derivatives:

PositionSubstituentSynthetic MethodYield
54-FluorophenylReductive amination86%
64-NitrophenylHeck coupling with acrylates56%

Q. What purification techniques are effective for isolating this compound derivatives?

  • Flash column chromatography : Used for polar derivatives (e.g., methoxy-substituted compounds) with ethyl acetate/hexane gradients .
  • Recrystallization : Ethanol/water mixtures yield high-purity solids (e.g., 229–231°C melting points for methoxyphenyl derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding syntheses?

Variables impacting yield include:

  • Catalyst : Pd(OAc)2 with TBAC additive improves Heck coupling efficiency (e.g., 56% yield for EGFR inhibitors) .
  • Temperature : Higher temperatures (240°C) reduce yields for 4-amine formation (27–34%) compared to 4-ones (43–90%) .
  • Solvent : Isopropyl alcohol with HCl catalysis enhances nucleophilic displacement of chlorides .

Q. What structure-activity relationships (SAR) guide antitubulin or kinase inhibition?

  • Antitubulin activity : Substitution at the 5-position with lipophilic groups (e.g., naphthyl) enhances binding to β-tubulin. Analogs with 4-methoxyphenyl show IC50 < 10 nM .
  • Kinase selectivity : 6-Ethynyl groups on thieno[2,3-d]pyrimidines confer covalent binding to ErbB kinases (e.g., EGFR) over other kinases .

Q. How do computational methods aid in designing this compound derivatives?

  • Molecular docking : Predict binding to targets like tyrosinase (4g derivative with 2,4-dihydroxybenzene fragment showed ΔG = −8.2 kcal/mol) .
  • QSAR models : Correlate substituent hydrophobicity (logP) with antimicrobial activity against M. tuberculosis .

Q. How can isomerization or degradation during synthesis be mitigated?

  • Light exposure : Acrylate-coupled derivatives undergo trans-to-cis isomerization under light; storage in dark conditions preserves stability .
  • Oxidation control : Dess-Martin periodinane oxidizes alcohols to aldehydes without over-oxidation (91% yield for aldehyde intermediates) .

Q. What strategies address drug resistance in cancer or microbial targets?

  • Dual inhibitors : Thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors overcome P-glycoprotein-mediated resistance .
  • Non-replicating targets : 5,6,7,8-Tetrahydrobenzo derivatives inhibit latent M. tuberculosis (MIC = 0.8 µg/mL) .

Q. How are in vivo studies designed for brain-penetrant inhibitors?

  • Lipophilicity optimization : N-(4-cyclopentylsulfonylphenyl) derivatives achieve brain-to-plasma ratios >0.5 in rodent models .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) guide structural modifications to reduce clearance .

Data Contradiction Analysis

  • Yield discrepancies in 4-amine synthesis : Heating 2-acylaminothiophene-3-carboxylates at 180°C yields 4-ones (43–90%), while 240°C produces 4-amines at lower yields (27–34%). This suggests competing degradation pathways at higher temperatures .
  • Antimicrobial activity variations : Pyridyl amides show broad-spectrum activity (S. aureus MIC = 2 µg/mL) but poor solubility, limiting in vivo applicability .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Thieno[2,3-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.